molecular formula C6H10O2S B159782 2,4-Dimethylsulfolene CAS No. 10033-92-8

2,4-Dimethylsulfolene

Cat. No. B159782
CAS RN: 10033-92-8
M. Wt: 146.21 g/mol
InChI Key: GVVBJZATNQKABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylsulfolene (DMS) is an organic compound that has been widely studied for its unique chemical and biological properties. It is a cyclic sulfur compound that contains two methyl groups and a sulfolene functional group. DMS has been found to have a variety of applications in chemical synthesis, as well as in scientific research.

Mechanism Of Action

The mechanism of action of 2,4-Dimethylsulfolene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,4-Dimethylsulfolene has been found to inhibit the activity of certain enzymes, as well as to activate certain transcription factors. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2,4-Dimethylsulfolene has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 2,4-Dimethylsulfolene has also been found to have anti-cancer effects, both by inducing apoptosis in cancer cells and by inhibiting the growth and proliferation of cancer cells. Additionally, 2,4-Dimethylsulfolene has been found to have anti-viral effects, particularly against herpes simplex virus.

Advantages And Limitations For Lab Experiments

2,4-Dimethylsulfolene has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it has been found to have low toxicity and is generally considered to be safe for use in laboratory settings. However, there are also some limitations to the use of 2,4-Dimethylsulfolene in lab experiments. It can be difficult to control the concentration of 2,4-Dimethylsulfolene in solution, and it may interact with other compounds in unpredictable ways.

Future Directions

There are several potential future directions for research on 2,4-Dimethylsulfolene. One area of interest is the development of new synthetic methods for 2,4-Dimethylsulfolene that are more efficient and environmentally friendly. Additionally, researchers may continue to investigate the biological and pharmacological effects of 2,4-Dimethylsulfolene, particularly in the context of cancer and viral infections. Finally, there may be opportunities to explore the use of 2,4-Dimethylsulfolene as a reagent in other areas of chemical synthesis.

Synthesis Methods

2,4-Dimethylsulfolene can be synthesized through a variety of methods, including the reaction of dimethyl sulfide with sulfur trioxide, or the oxidation of dimethyl sulfoxide. The most commonly used method for synthesizing 2,4-Dimethylsulfolene involves the reaction of dimethyl sulfide with sulfur dioxide in the presence of a catalyst.

Scientific Research Applications

2,4-Dimethylsulfolene has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological and pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 2,4-Dimethylsulfolene has also been used as a reagent in chemical synthesis, particularly in the synthesis of heterocyclic compounds.

properties

IUPAC Name

2,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-5-3-6(2)9(7,8)4-5/h3,6H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVBJZATNQKABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CS1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234052
Record name Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylsulfolene

CAS RN

10033-92-8
Record name Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10033-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010033928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylsulfolene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophene, 2,5-dihydro-2,4-dimethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydro-2,4-dimethyl-thiophene-1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.